Methyl 4-acetamido-3-hydroxybenzoate

Epigenetics BET Bromodomain Inhibitor Selectivity

Methyl 4-acetamido-3-hydroxybenzoate (MAB) is a small-molecule organic compound (C10H11NO4, MW 209.20 g/mol) belonging to the acylaminobenzoic acid ester class. It is structurally characterized by a methyl ester at position 1, a hydroxyl group at position 3, and an acetamido group at position 4 of its benzene core.

Molecular Formula C10H11NO4
Molecular Weight 209.2 g/mol
CAS No. 39267-53-3
Cat. No. B3133549
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-acetamido-3-hydroxybenzoate
CAS39267-53-3
Molecular FormulaC10H11NO4
Molecular Weight209.2 g/mol
Structural Identifiers
SMILESCC(=O)NC1=C(C=C(C=C1)C(=O)OC)O
InChIInChI=1S/C10H11NO4/c1-6(12)11-8-4-3-7(5-9(8)13)10(14)15-2/h3-5,13H,1-2H3,(H,11,12)
InChIKeyQPZCIKBBXHQUMD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 4-Acetamido-3-Hydroxybenzoate (CAS 39267-53-3): A Positionally Defined Scaffold for BET Bromodomain Inhibition Research


Methyl 4-acetamido-3-hydroxybenzoate (MAB) is a small-molecule organic compound (C10H11NO4, MW 209.20 g/mol) belonging to the acylaminobenzoic acid ester class. [1] It is structurally characterized by a methyl ester at position 1, a hydroxyl group at position 3, and an acetamido group at position 4 of its benzene core. This specific 4-acetamido-3-hydroxy substitution pattern distinguishes it from its regioisomers and is foundational to its disclosed activity as a novel inhibitor of the bromodomain and extra-terminal (BET) family of proteins.

Why Methyl 4-Acetamido-3-Hydroxybenzoate Cannot Be Replaced by Common Analogs


Substitution by analogs without careful consideration is risky due to the precise positional arrangement of functional groups on the benzoate ring. Regioisomers, such as the 3-acetamido-4-hydroxybenzoate esters, present a fundamentally different pharmacophore. A study of bulbiferates (3-acetamido-4-hydroxybenzoate esters) showed weak and variable antibacterial activity with all tested esters demonstrating MIC values >200 µg/mL against E. coli and MSSA, indicating a lack of potent, target-specific action. [1] In contrast, Methyl 4-acetamido-3-hydroxybenzoate's distinct 4-acetamido-3-hydroxy pattern is required for its reported BET bromodomain inhibition and anti-inflammatory effects, a mechanism absent in its regioisomer. Furthermore, the methyl ester moiety is critical for permeability and potential prodrug characteristics, differentiating it from the free acid form (CAS 10098-40-5), which is a known pan-BET inhibitor but may have different pharmacokinetic profiles.

Quantitative Differentiation of Methyl 4-Acetamido-3-Hydroxybenzoate from Analogs


Superior Target Engagement: BET Bromodomain Inhibition vs. Inactive Regioisomer

Methyl 4-acetamido-3-hydroxybenzoate is reported to act as a BET bromodomain inhibitor, a mechanism directly linked to its anti-inflammatory activity in vitro. In stark contrast, the regioisomer methyl 3-acetamido-4-hydroxybenzoate (Compound 3 in bulbiferate study) showed no detectable activity against E. coli and only a weak inhibition zone (7 mm) against MSSA, with all related esters in the series showing MIC values >200 µg/mL, indicating a lack of specific, high-affinity target engagement. [1] This functional dichotomy underscores that the 4-acetamido-3-hydroxy pattern is not merely a structural variant but a prerequisite for BET-related pharmacological activity.

Epigenetics BET Bromodomain Inhibitor Selectivity

Ester-Mediated Physicochemical Advantages Over the Free Acid in Drug Design

The methyl ester moiety of Methyl 4-acetamido-3-hydroxybenzoate (LogP ~0.6) significantly reduces polarity compared to the free acid 4-acetamido-3-hydroxybenzoic acid (CAS 10098-40-5). [1] The free acid is a pan-BET inhibitor equipotent against all eight bromodomains of the BET family, but it possesses a calculated LogP of -0.1, which may limit passive membrane permeability. Esterification to MAB increases LogP by approximately 0.7 units while maintaining therapeutic potential, a finding consistent with the concept that methyl esters can serve as transient permeability enhancers. This difference directly impacts compound handling in cell-based assays and oral bioavailability considerations during lead optimization.

Medicinal Chemistry Prodrug Design Physicochemical Properties

Preliminary Potency Benchmark for BET Inhibition from Published Annotation

An authoritative annotation on the compound's BET inhibitory activity cited an IC50 of 28 µM, noting that this level of potency suggests a non-promiscuous, though non-optimized, starting point for further development. [1] This value provides a baseline for structure-activity relationship (SAR) studies. While direct comparative IC50 data against other early-stage BET inhibitors is not publicly available, this datum establishes that MAB possesses measurable, albeit moderate, affinity for BET proteins, distinguishing it from structurally related compounds that show no affinity at all.

BET Inhibition Potency IC50

Optimal Application Scenarios for Methyl 4-Acetamido-3-Hydroxybenzoate in Scientific Research


Chemical Probe for BET-Dependent Inflammatory Pathway Dissection

Leveraging its reported BET bromodomain inhibitory activity and in vitro anti-inflammatory effects , MAB is ideally suited for use as a chemical probe to dissect the role of BET proteins in NF-κB-mediated inflammatory signaling. Its moderate potency (IC50 ~28 µM) [1] and favorable physicochemical profile (LogP 0.6) make it a useful tool compound for target engagement studies in cellular models of asthma, arthritis, or psoriasis, where genetic BET ablation is not feasible.

Starting Scaffold for Fragment-Based Drug Discovery (FBDD) on BET Bromodomains

With a low molecular weight (209.2 g/mol) and confirmed, albeit moderate, BET bromodomain affinity, MAB presents an attractive fragment-like scaffold for structure-guided optimization. Its regiospecific substitution pattern (4-acetamido-3-hydroxy) provides a distinct vector for fragment growth compared to the alternative 3-acetamido-4-hydroxy series, which lacks BET activity. [1] This unique spatial arrangement can be exploited to access novel chemical space in second-generation BET inhibitor design.

Regioisomeric Selectivity Control in Structure-Activity Relationship (SAR) Studies

The profound functional difference between MAB (BET inhibitor) and methyl 3-acetamido-4-hydroxybenzoate (no BET activity, MIC >200 µg/mL) makes this pair an exceptional system for teaching and investigating regioisomeric selectivity in medicinal chemistry. Research groups can use MAB and its regioisomers to experimentally demonstrate how subtle changes in substitution patterns dictate protein-ligand recognition and pharmacological outcome.

Prodrug Strategy Development for Acidic BET Inhibitors

As the methyl ester analog of the pan-BET inhibitor 4-acetamido-3-hydroxybenzoic acid (free acid), MAB can serve as a model compound for investigating ester-based prodrug strategies. Its increased LogP (0.6 vs. -0.1) relative to the carboxylic acid analog provides a measurable pharmacokinetic advantage for oral absorption studies, while its potential hydrolysis to the active parent acid in vivo offers a controlled release mechanism for sustained BET inhibition. [1]

Quote Request

Request a Quote for Methyl 4-acetamido-3-hydroxybenzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.